molecular formula C14H22ClNO B4945958 N-tert-butyl-4-(4-chlorophenoxy)butan-1-amine

N-tert-butyl-4-(4-chlorophenoxy)butan-1-amine

Cat. No.: B4945958
M. Wt: 255.78 g/mol
InChI Key: HQLZHXPOOOALLQ-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(4-chlorophenoxy)butan-1-amine: is an organic compound that belongs to the class of amines It features a tert-butyl group, a chlorophenoxy group, and a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-(4-chlorophenoxy)butan-1-amine typically involves the reaction of 4-chlorophenol with tert-butylamine and 4-chlorobutan-1-ol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-4-(4-chlorophenoxy)butan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The chlorophenoxy group can be reduced to form phenol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

Chemistry: N-tert-butyl-4-(4-chlorophenoxy)butan-1-amine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of new drugs or as a probe to study enzyme mechanisms.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and polymers. Its unique properties make it valuable in the formulation of products with specific performance characteristics.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(4-chlorophenoxy)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active sites, while the chlorophenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • N-tert-butyl-4-chloroaniline
  • N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
  • N-(4-(tert-butylamino)phenyl)acetamide

Uniqueness: N-tert-butyl-4-(4-chlorophenoxy)butan-1-amine is unique due to its combination of a tert-butyl group, a chlorophenoxy group, and a butan-1-amine backbone. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

N-tert-butyl-4-(4-chlorophenoxy)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c1-14(2,3)16-10-4-5-11-17-13-8-6-12(15)7-9-13/h6-9,16H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLZHXPOOOALLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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